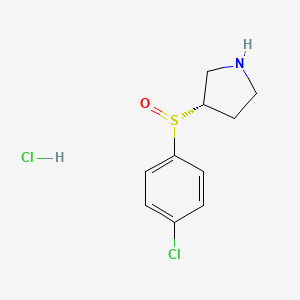
(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-chlorophenylsulfinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-chlorophenylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- (3S)-3-((4-Bromophenyl)sulfinyl)pyrrolidine hydrochloride
- (3S)-3-((4-Methylphenyl)sulfinyl)pyrrolidine hydrochloride
- (3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride
Uniqueness
(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride is unique due to the presence of the 4-chlorophenylsulfinyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
生物活性
(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly focusing on its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyrrolidine with chlorinated phenyl sulfonyl compounds, leading to the formation of the desired sulfinyl derivative. The structure of this compound includes a pyrrolidine ring and a sulfinyl group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies have shown that this compound demonstrates effective antimicrobial properties against various bacterial strains.
- Anticancer Activity : In vitro studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
The mechanism of action for this compound involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction potentially disrupts cellular processes, leading to the observed biological effects.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated:
- Effective against : Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined, showing promising potential as an antimicrobial agent.
Anticancer Activity
In another study focusing on its anticancer properties:
- The compound was tested on human breast cancer cell lines.
- Results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range.
- Mechanistic studies revealed that it induces apoptosis via caspase activation pathways.
Summary of Biological Activities
特性
IUPAC Name |
(3S)-3-(4-chlorophenyl)sulfinylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS.ClH/c11-8-1-3-9(4-2-8)14(13)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-,14?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWQLLXKBUHGDF-LTLOVSHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1S(=O)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














